8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a piperazine ring, a thiadiazole moiety, and a purine core
Preparation Methods
The synthesis of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. The preparation starts with the synthesis of the piperazine derivative, followed by the introduction of the chlorophenyl group. The thiadiazole moiety is then incorporated through a series of reactions involving sulfur and nitrogen sources. The final step involves the formation of the purine core, which is achieved through cyclization reactions under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The formation of the purine core involves cyclization reactions, which are typically facilitated by acidic or basic conditions
Scientific Research Applications
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the thiadiazole moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application being investigated .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and thiadiazole-containing molecules. Compared to these compounds, 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a purine core with a piperazine and thiadiazole moiety. This unique structure provides it with distinct chemical and biological properties .
Properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN8O2S2/c1-13-25-26-21(34-13)33-11-10-30-16-17(27(2)20(32)24-18(16)31)23-19(30)29-8-6-28(7-9-29)15-5-3-4-14(22)12-15/h3-5,12H,6-11H2,1-2H3,(H,24,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRWYQCXMSGLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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